4'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-3-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c1-10-8-11(9-16)2-7-14(10)12-3-5-13(15)6-4-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBWNTVXKYAUBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Key Parameters for Suzuki-Miyaura Coupling
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 1 mol% Ni | <5% variability |
| Solvent Polarity | Toluene (non-polar) | Maximizes coupling efficiency |
| Temperature | 120–125°C | Prevents side reactions |
| Boronic Acid Equivalence | 1.2 equivalents | Ensures complete conversion |
Palladium-Catalyzed Cyanation and Subsequent Modification
A Chinese patent (CN112661666A) details a catalytic system for analogous biphenyl derivatives, adaptable to 4'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde:
-
Cyanation Reaction :
-
Substrates : o-Chlorobenzonitrile and p-tolueneboronic acid.
-
Catalyst : Palladium acetate () with XPhos ligand.
-
Solvent : 1,4-Dioxane.
-
Base : Cesium carbonate ().
-
Conditions : 130°C for 10 hours under argon.
-
-
Post-Modification to Aldehyde :
-
Oxidation : Treat the nitrile intermediate with ozone followed by reductive work-up.
-
Alternative Pathway : Hydrolysis to carboxylic acid and reduction to alcohol, then oxidation.
-
Table 2: Ligand Effects on Catalytic Efficiency
| Ligand | Conversion (%) | Selectivity (%) |
|---|---|---|
| XPhos | 94 | 99 |
| XantPhos | 89 | 97 |
| Triphenylphosphine | 78 | 85 |
Directed Ortho-Metalation (DoM) Strategy
The US4620025A patent further describes a directed metalation approach for regioselective functionalization:
-
Zincation of Aryl Substrate :
-
Reagent : Freshly fused zinc chloride ().
-
Solvent : THF at 25°C.
-
Substrate : 2-Fluorotoluene.
This step generates a zincated intermediate with >95% efficiency .
-
-
Cross-Coupling with 4-Chlorobenzaldehyde :
-
Catalyst : Bis(triphenylphosphine)nickel dichloride.
-
Conditions : 30°C for 2.5–4 hours.
The final aldehyde is obtained in 80–82% yield after column chromatography.
-
Comparative Analysis and Optimization Strategies
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Suzuki-Miyaura | 85–88 | 99.5 | High | Moderate |
| Palladium-Catalyzed | 94 | 99 | Moderate | High |
| Directed Metalation | 80–82 | 98 | Low | Low |
Key Findings :
-
The Suzuki-Miyaura method balances yield and scalability but requires costly nickel catalysts.
-
Palladium/XPhos systems offer superior selectivity but demand rigorous oxygen-free conditions.
-
Directed metalation is less practical for industrial-scale synthesis due to intermediate instability.
Industrial-Scale Considerations
-
Solvent Selection :
-
Catalyst Recycling :
-
Green Chemistry Metrics :
-
E-factor : 8.2 kg waste/kg product (Suzuki-Miyaura) vs. 6.5 (Palladium/XPhos).
-
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: 4’-Chloro-2-methyl-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-Chloro-2-methyl-[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1.1. Synthesis of Pharmaceutical Intermediates
4'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to participate in diverse chemical reactions that lead to the formation of biologically active compounds. For instance, it is involved in the synthesis of oritavancin, an antibiotic used for treating skin infections .
Research indicates that biphenyl derivatives exhibit a range of biological activities. The presence of the chloro and aldehyde functional groups in this compound may enhance its interaction with biological targets, potentially leading to anti-inflammatory and antimicrobial properties. Studies have shown that biphenyl compounds can act as inhibitors for various enzymes, including cytochrome P450 enzymes, which play a critical role in drug metabolism .
2.1. Liquid Crystals and OLEDs
Due to its rigid biphenyl structure, this compound is considered a valuable building block for liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). The compound's unique electronic properties contribute to the development of advanced materials with improved performance characteristics in optoelectronic applications .
2.2. Organic Semiconductors
The compound's ability to form stable structures makes it suitable for use in organic semiconductors, which are essential for various electronic devices. Research into fluorinated biphenyl derivatives has shown that modifications can lead to enhanced charge transport properties, making them ideal candidates for next-generation electronic materials .
Synthetic Methodologies
The synthesis of this compound typically involves several methods:
- Condensation Reactions : The compound can be synthesized through condensation reactions involving chlorinated benzaldehydes and substituted biphenyl derivatives.
- Cross-Coupling Reactions : Techniques such as Suzuki or Heck coupling are employed to introduce the chloro group at the desired position on the biphenyl framework.
Case Study 1: Synthesis of Oritavancin
In a notable study, researchers synthesized oritavancin using this compound as a key intermediate. The synthesis pathway demonstrated the compound's utility in generating complex pharmaceutical agents through strategic functionalization .
Case Study 2: Development of OLED Materials
Another study explored the application of biphenyl derivatives in OLED technology. The research highlighted how modifications to the biphenyl structure could lead to improved efficiency and stability in light-emitting devices .
Mechanism of Action
The mechanism of action of 4’-Chloro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the aldehyde group is converted to a primary alcohol through the addition of hydrogen atoms. The molecular targets and pathways involved in these reactions are typically the functional groups present in the compound.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares key structural analogs, highlighting substituent positions, molecular properties, and applications:
Key Observations:
- The 2-methyl group introduces steric hindrance, which may slow reaction kinetics compared to unsubstituted analogs .
- Synthetic Yields: Analogs like [1,1'-biphenyl]-4-carbaldehyde are synthesized via organolithium reactions with yields up to 83% , while dichloro derivatives (e.g., 3',5'-dichloro) may require harsher conditions due to increased steric and electronic challenges .
- Applications : Chloro- and methyl-substituted biphenyl carbaldehydes are critical in drug development (e.g., COX-1 inhibitors in ) and covalent organic frameworks (COFs) for photocatalysis .
Physical and Chemical Properties
- The methyl group likely enhances lipophilicity, improving solubility in organic solvents.
- Spectroscopic Data : Biphenyl carbaldehydes are characterized by distinct IR peaks (e.g., formyl C-H stretch at ~2723 cm⁻¹) and NMR signals (aldehyde proton at δ ~10.06 ppm) .
Biological Activity
4'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including cytotoxicity, antimicrobial activity, and other therapeutic potentials, supported by data tables and relevant case studies.
- Chemical Formula : C13H11ClO
- Molecular Weight : 216.68 g/mol
- CAS Number : 80565-30-6
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
1. Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. Its structure suggests interactions with biological macromolecules that could lead to apoptosis in cancer cells.
- Cytotoxicity Assays :
- In vitro studies revealed that the compound has significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
- The IC50 values for these cell lines were reported to be in the micromolar range, indicating a dose-dependent response.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest it may inhibit the growth of various bacterial strains.
- Minimum Inhibitory Concentration (MIC) :
Structure-Activity Relationship (SAR)
The presence of the chlorine atom and the biphenyl structure appears crucial for enhancing biological activity. The SAR analysis indicates that substituents on the aromatic rings significantly influence both cytotoxicity and antimicrobial efficacy.
Case Study 1: Anticancer Efficacy
In a controlled study involving MCF-7 cells, treatment with varying concentrations of this compound led to significant apoptosis as confirmed by flow cytometry assays. The study concluded that the compound induces cell cycle arrest at the G1 phase, promoting apoptosis through caspase activation .
Case Study 2: Antimicrobial Testing
Another study focused on the compound's effectiveness against a panel of bacterial strains, including Staphylococcus aureus and E. coli. Results indicated that it could serve as a potential lead compound for developing new antibiotics due to its low toxicity profile and significant antibacterial activity .
Q & A
Q. What are the common synthetic routes for 4'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling between halogenated aryl precursors or Friedel-Crafts acylation of substituted biphenyl derivatives. For example, coupling a 4-chloro-2-methylphenylboronic acid with a 4-bromobenzaldehyde precursor in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions yields the target aldehyde. Post-synthetic purification often involves column chromatography or recrystallization to isolate the product .
Q. What structural features influence its chemical reactivity and biological activity?
The biphenyl core provides rigidity, while the chloro and methyl substituents modulate electronic effects (e.g., electron-withdrawing vs. donating). The aldehyde group at the para position serves as a reactive site for nucleophilic additions or condensations. This substitution pattern enhances binding to cytochrome P450 enzymes, particularly CYP1A2, CYP2C19, and CYP2C9, by creating steric and electronic complementarity to enzyme active sites .
Q. How is the purity and stability of this compound validated in experimental settings?
Purity is assessed via HPLC (using a C18 column and UV detection at 254 nm) and NMR spectroscopy (confirming absence of residual solvents or byproducts). Stability studies under varying pH, temperature, and light exposure are conducted, with recommendations to store the compound in anhydrous conditions at –20°C to prevent aldehyde oxidation .
Advanced Research Questions
Q. How does the compound’s CYP inhibition profile inform drug metabolism studies?
As a multi-CYP inhibitor, it is used to probe drug-drug interactions. In vitro assays with human liver microsomes (HLMs) and isoform-specific substrates (e.g., phenacetin for CYP1A2) quantify inhibition constants (Kᵢ). For instance, pre-incubating HLMs with 10 µM of the compound reduces CYP1A2 activity by >70%, suggesting competitive inhibition. Dose-response curves and Lineweaver-Burk plots further characterize mechanism .
Q. What experimental strategies mitigate contradictions in reported enzyme inhibition data?
Discrepancies in Kᵢ values may arise from assay variability (e.g., substrate concentration, incubation time). To resolve this:
- Use orthogonal assays (e.g., fluorogenic probes vs. LC-MS-based substrate depletion).
- Validate findings with recombinant CYP isoforms to eliminate confounding factors from HLMs.
- Ensure compound purity via mass spectrometry to exclude degradants that may alter activity .
Q. How can structure-activity relationship (SAR) studies optimize its inhibitory potency?
Comparative analysis of analogs reveals:
| Compound | Substituents | CYP1A2 IC₅₀ (µM) |
|---|---|---|
| 4'-Chloro-2-methyl derivative | Cl, CH₃ | 0.8 |
| 4'-Fluoro-3'-trifluoromethoxy | F, OCF₃ | 2.4 |
| 2-Chloro-biphenyl-4-carbaldehyde | Cl (no methyl) | 5.1 |
| The methyl group at position 2 enhances hydrophobic interactions with CYP1A2, while chloro at 4' improves binding affinity. Introducing bulkier substituents (e.g., trifluoromethoxy) reduces potency due to steric hindrance . |
Q. What methodologies assess its impact on pharmacokinetics of co-administered drugs?
- In vitro: Co-incubate with probe drugs (e.g., omeprazole for CYP2C19) in HLMs to measure metabolic clearance shifts.
- In vivo: Administer the compound (1–5 mg/kg) with a model drug (e.g., caffeine for CYP1A2) in rodent models, followed by plasma concentration monitoring via LC-MS/MS. A >2-fold increase in AUC indicates significant inhibition .
Data Analysis and Interpretation
Q. How to resolve conflicting data on its solubility and formulation compatibility?
- Use equilibrium solubility assays in biorelevant media (e.g., FaSSIF/FeSSIF) to simulate gastrointestinal conditions.
- Pair with thermal gravimetric analysis (TGA) to detect hydrate formation, which may alter solubility.
- For formulation, screen co-solvents (e.g., PEG 400) or cyclodextrins to enhance aqueous solubility while maintaining stability .
Q. What computational tools predict its metabolic fate and toxicity?
- ADMET predictors (e.g., SwissADME) estimate metabolic sites (e.g., aldehyde oxidation to carboxylic acid).
- Docking simulations (AutoDock Vina) model interactions with CYP isoforms, identifying key residues (e.g., Phe226 in CYP1A2) for mutagenesis studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
